(2E)-2-(Ethylimino)-5-methyl-4-nitropyridin-1(2H)-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-(Ethylimino)-5-methyl-4-nitropyridin-1(2H)-ol: is a chemical compound with a unique structure that includes an ethylimino group, a methyl group, and a nitro group attached to a pyridin-1(2H)-ol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(Ethylimino)-5-methyl-4-nitropyridin-1(2H)-ol typically involves the reaction of 5-methyl-4-nitropyridin-1(2H)-ol with an ethylamine derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-2-(Ethylimino)-5-methyl-4-nitropyridin-1(2H)-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The ethylimino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-oxides, while reduction can produce amino derivatives.
Wissenschaftliche Forschungsanwendungen
(2E)-2-(Ethylimino)-5-methyl-4-nitropyridin-1(2H)-ol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2E)-2-(Ethylimino)-5-methyl-4-nitropyridin-1(2H)-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2E,5Z)-5-[(6-bromo-2H-1,3-benzodioxol-5-yl)methylidene]-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one
- (5E)-1-(ethoxycarbonyl)-5-{2-[(2E)-3-ethyl-1,1-dimethyl-6,8-disulfo-1H,2H,3H-naphtho[2,1-b]pyrrol-2-ylidene]ethylidene}-3-[(1E,3Z)-3-(ethylimino)-4-methyl-4-(2-methyl-5,7-disulfonaphthalen-1-yl)pent-1-en-1-yl]cyclohex-3-ene-1-carboxylic acid
Uniqueness
(2E)-2-(Ethylimino)-5-methyl-4-nitropyridin-1(2H)-ol is unique due to its specific combination of functional groups and its reactivity profile. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
220899-66-1 |
---|---|
Molekularformel |
C8H11N3O3 |
Molekulargewicht |
197.19 g/mol |
IUPAC-Name |
N-ethyl-1-hydroxy-5-methyl-4-nitropyridin-2-imine |
InChI |
InChI=1S/C8H11N3O3/c1-3-9-8-4-7(11(13)14)6(2)5-10(8)12/h4-5,12H,3H2,1-2H3 |
InChI-Schlüssel |
KEBOIBPXALZFQF-UHFFFAOYSA-N |
Kanonische SMILES |
CCN=C1C=C(C(=CN1O)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.